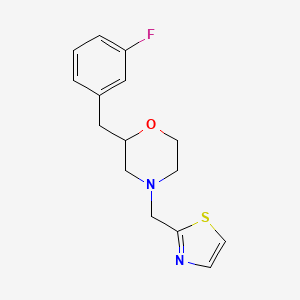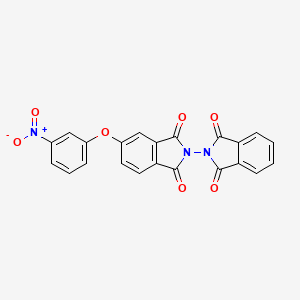
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that contains a thiazole ring and a fluorobenzyl group. It has been extensively studied for its biological activities, including its potential as an antitumor agent.
Mecanismo De Acción
The mechanism of action of 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the microtubule network.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, it has been shown to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine in lab experiments is its potential as an antitumor agent. This makes it a promising candidate for further research in the field of cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine. One direction is to further investigate its potential as an antitumor agent, including its efficacy against different types of cancer and its mechanism of action. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential for use in clinical applications.
Métodos De Síntesis
The synthesis of 2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine involves several steps. The first step involves the reaction of 3-fluorobenzyl chloride with thiosemicarbazide to form the corresponding thiosemicarbazone. The thiosemicarbazone is then reacted with morpholine in the presence of acetic acid to form the final product.
Aplicaciones Científicas De Investigación
2-(3-fluorobenzyl)-4-(1,3-thiazol-2-ylmethyl)morpholine has been extensively studied for its potential applications in various fields. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to have antibacterial and antifungal activities.
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]-4-(1,3-thiazol-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2OS/c16-13-3-1-2-12(8-13)9-14-10-18(5-6-19-14)11-15-17-4-7-20-15/h1-4,7-8,14H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOYSMZTRAHKKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=NC=CS2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)
![[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B6107672.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-5-(2-furyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6107715.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(1-methyl-4-piperidinyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6107728.png)
![1-(3-hydroxy-4-methoxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B6107734.png)

![1-benzyl-4-(4-chlorophenyl)-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6107744.png)
![3-cyclopropyl-5-(2,3-dimethoxyphenyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6107751.png)


![4-({3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}methoxy)benzonitrile](/img/structure/B6107764.png)
![4-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B6107778.png)
![3-allyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B6107785.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6107790.png)